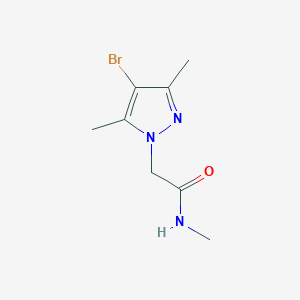

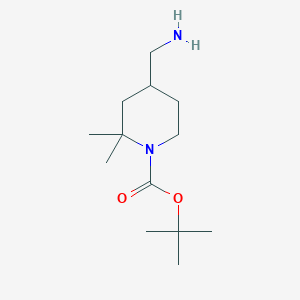

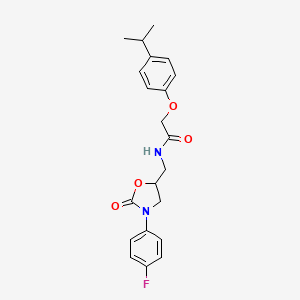

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-methylacetamide is a derivative of antipyrine, which is a class of compounds known for their pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related brominated heterocyclic compounds and their synthesis, characterization, and biological activities, which can provide insights into the properties and potential applications of the compound of interest.

Synthesis Analysis

The synthesis of related antipyrine derivatives involves multiple steps, starting with a base compound which is then reacted with other chemicals to introduce various functional groups. For instance, in the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, a brominated compound is synthesized and characterized spectroscopically . Similarly, the synthesis of other brominated compounds, such as 5-BrTAMB, involves diazotization and subsequent reactions to form the desired product . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various analytical techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the X-ray structure characterization of two antipyrine derivatives reveals that they crystallize in the monoclinic P21/c space group and their molecular sheets are primarily formed by hydrogen bonds . These techniques could be employed to determine the molecular structure of this compound and to understand its intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of brominated antipyrine derivatives can be inferred from their interactions in the solid state, as well as their potential biological activities. The compounds discussed in the papers exhibit hydrogen bonding and π-interactions, which are energetically significant and contribute to the stabilization of the molecular assemblies . These interactions are crucial for understanding the chemical reactivity of such compounds in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated antipyrine derivatives can be deduced from their synthesis and structural characterization. The compounds are typically crystalline and their stability is influenced by intermolecular interactions such as hydrogen bonds and π-interactions . The biological activities of these compounds, such as their antibacterial and antifungal properties, are also indicative of their chemical properties and potential applications .

Scientific Research Applications

Antimicrobial Properties

Studies involving derivatives of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-methylacetamide have demonstrated significant antimicrobial properties. A research by Farag et al. (2008) utilized precursors with similar structural components for synthesizing phenylpyrazoles that exhibited inhibitory effects against pathogenic yeast, Candida albicans, and mold, Aspergillus, suggesting potential as new therapeutic antifungal agents (Farag et al., 2008).

Catalytic Synthesis Applications

Ebrahimipour et al. (2018) synthesized a novel quinazoline Schiff base ligand and its mixed-ligand Cu(II) complex, showcasing its catalytic performance in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This demonstrates the compound's utility in facilitating electrophilic reactions involving malononitrile along with aldehydes, ethyl acetoacetate, and dimedone, indicating its potential in organic synthesis and pharmaceutical manufacturing (Ebrahimipour et al., 2018).

properties

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O/c1-5-8(9)6(2)12(11-5)4-7(13)10-3/h4H2,1-3H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBIXYVZGYXUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NC)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2529309.png)

![{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2529311.png)

![N~1~-(2-fluorobenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2529313.png)

![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)

![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide](/img/structure/B2529322.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)